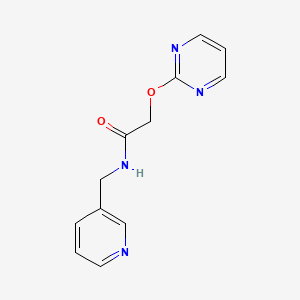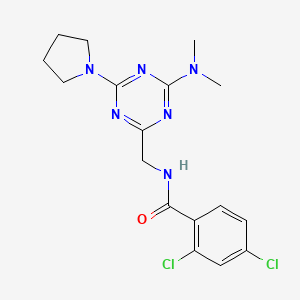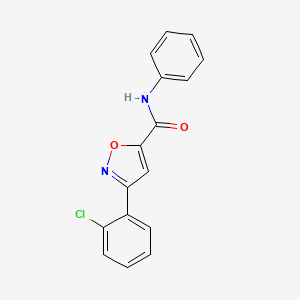
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C31H41FN6O3S and its molecular weight is 596.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide's crystal structure has been analyzed, providing insights into its molecular composition and potential applications in various fields (Ullah & Stoeckli-Evans, 2021).
Antimicrobial Properties
Research has explored the compound's antimicrobial properties, particularly against fungal and bacterial infections. This highlights its potential use in the development of new antimicrobial agents (Patel & Patel, 2010).
Anticancer Activity
The compound has shown promise in anticancer research, particularly through its ability to inhibit VEGFR-2, a key factor in cancer cell proliferation. This suggests its potential application in developing new anticancer therapies (Hassan et al., 2021).
Antifungal Applications
Studies have also focused on its antifungal activity, suggesting its potential as a base for developing novel antifungal treatments (Zhang et al., 2018).
Antibacterial Research
Further research indicates its application in developing antibacterial agents, with promising results in vitro against various bacterial strains (Patel & Patel, 2010).
Pharmaceutical Synthesis
The compound has been explored in the context of pharmaceutical synthesis, particularly in the production of drugs like Flunarizine, highlighting its role in drug development (Shakhmaev et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two key intermediates, namely N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide and 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide. The coupling reaction is achieved through the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) or N,N-dimethylformamide (DMF). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.", "Starting Materials": [ "4-(2-fluorophenyl)piperazine", "3-bromopropylamine", "hexanoyl chloride", "6-amino-4-oxo-2-thioxo-1,2-dihydroquinazoline", "morpholine", "triethylamine", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "4-dimethylaminopyridine (DMAP) or N,N-dimethylformamide (DMF)", "dichloromethane or dimethylformamide (DMF)" ], "Reaction": [ "Step 1: Synthesis of N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide by reacting 4-(2-fluorophenyl)piperazine with 3-bromopropylamine in the presence of triethylamine and a suitable solvent such as dichloromethane or DMF.", "Step 2: Synthesis of 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide by reacting hexanoyl chloride with 6-amino-4-oxo-2-thioxo-1,2-dihydroquinazoline and morpholine in the presence of a suitable base such as triethylamine and a suitable solvent such as DMF.", "Step 3: Coupling of the two intermediates by reacting N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)hexanamide and 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide in the presence of a coupling agent such as DCC or DIC and a catalyst such as DMAP or DMF in a suitable solvent such as dichloromethane or DMF at room temperature or under reflux conditions.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
| 689769-87-7 | |
Formule moléculaire |
C31H41FN6O3S |
Poids moléculaire |
596.77 |
Nom IUPAC |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C31H41FN6O3S/c32-26-7-3-4-8-28(26)37-17-15-35(16-18-37)13-6-12-33-29(39)9-2-1-5-14-38-30(40)25-23-24(36-19-21-41-22-20-36)10-11-27(25)34-31(38)42/h3-4,7-8,10-11,23H,1-2,5-6,9,12-22H2,(H,33,39)(H,34,42) |
Clé InChI |
BOQNBJQCEJDFMJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S)C5=CC=CC=C5F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea](/img/structure/B2412504.png)

![1,7-dimethyl-3-(2-methylallyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412512.png)


![N-(4-fluorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2412517.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2412520.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2412523.png)
![1-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2412524.png)
![2-[(4-Ethoxy-2-methylphenoxy)methyl]oxirane](/img/structure/B2412525.png)

